
2-Methylhexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexyl methanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a member of the methanesulfonate esters, which are known for their applications in various chemical processes. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a 2-methylhexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with 2-methylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylhexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and 2-methylhexanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Methanesulfonic acid and 2-methylhexanol are the primary products of hydrolysis.
Scientific Research Applications
2-Methylhexyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of surfactants and detergents, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylhexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate group. This cleavage generates a reactive intermediate that can interact with various nucleophiles. The structure of the alkyl group influences the reactivity and selectivity of the compound, allowing it to target specific molecular sites.
Comparison with Similar Compounds
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Uniqueness
2-Methylhexyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain methanesulfonates
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methylhexyl methanesulfonate in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
- Personal Protective Equipment (PPE) :
- Gloves: Nitrile or chemical-resistant gloves, inspected before use and disposed of properly after contamination .
- Eye Protection: Safety goggles coupled with face shields if splashing is possible .
- Respiratory Protection: Vapor respirators compliant with local regulations if airborne exposure exceeds limits .
- Decontamination : Immediate washing with soap/water for skin contact; eye flushing for ocular exposure .
- Storage : Store in airtight containers away from light and moisture to prevent degradation .
Q. How is this compound synthesized, and what are the critical parameters in its purification?
- Methodological Answer :
- Synthesis : Analogous to methyl methanesulfonate (MMS) production, where methanesulfonic acid reacts with 2-methylhexanol under controlled conditions (e.g., 60–80°C, inert atmosphere) .
- Purification :
- Distillation: Fractional distillation under reduced pressure to isolate the ester.
- Chromatography: Use silica gel chromatography for small-scale purification, monitoring purity via HPLC (as validated for similar sulfonates) .
- Critical Parameters : pH control during synthesis (to avoid side reactions) and temperature stability during distillation .
Q. What are the primary storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Store in amber glass containers under nitrogen at 2–8°C to inhibit hydrolysis and oxidation .
- Regularly monitor stability using spectroscopic methods (e.g., NMR or FTIR) to detect degradation products like methanesulfonic acid or 2-methylhexanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenic potencies of this compound across different model organisms?
- Methodological Answer :
- Experimental Design :
- Conduct parallel in vitro (e.g., Ames test with Salmonella strains) and in vivo (rodent micronucleus assays) studies under standardized metabolic activation conditions (e.g., S9 liver fractions) .
- Compare dose-response curves and repair-deficient vs. repair-proficient models to identify metabolic or repair pathway influences .
- Data Analysis : Use statistical models (e.g., ANOVA with post-hoc tests) to assess inter-species variability. Reference analogous compounds (e.g., ethyl methanesulfonate’s mutagenicity mechanisms) .
Q. What methodologies are employed to assess the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Persistence Testing :
- Hydrolysis Studies: Monitor degradation rates in water at varying pH/temperatures (e.g., 25–50°C, pH 4–9) .
- Photolysis: Expose to UV light and quantify breakdown products via LC-MS .
- Bioaccumulation :
- Use OECD Test Guideline 305: Measure bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) .
- Analyze lead methanesulfonate analogs to infer bioaccumulation risks (e.g., lead’s aquatic toxicity and biomagnification) .
Q. What analytical techniques are validated for quantifying trace impurities in this compound samples?
- Methodological Answer :
- Chromatography :
- HPLC-UV: Use C18 columns with acetonitrile/water gradients, validated for sulfonate esters .
- GC-MS: Detect volatile impurities (e.g., residual alcohols) with headspace sampling .
- Spectroscopy :
- NMR: Identify structural impurities (e.g., unreacted methanesulfonic acid) via ¹H/¹³C spectra .
- Validation Criteria : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ, and recovery rates (95–105%) .
Properties
Molecular Formula |
C8H18O3S |
---|---|
Molecular Weight |
194.29 g/mol |
IUPAC Name |
2-methylhexyl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-8(2)7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
InChI Key |
SNUSAIVJAQETCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.